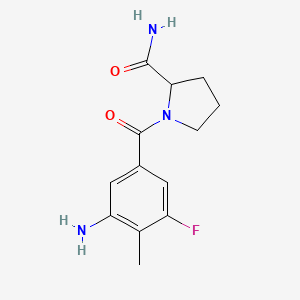![molecular formula C17H21NO2 B7575486 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol](/img/structure/B7575486.png)
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol is not fully understood, but it is believed to act on various targets in the body such as ion channels, receptors, and enzymes. 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has been found to inhibit the activity of certain enzymes such as protein kinase C and tyrosine kinase, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has been found to have various biochemical and physiological effects in the body. It has been shown to have antioxidant and anti-inflammatory properties, which can protect cells from damage and reduce inflammation. 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has also been found to have an effect on the cardiovascular system by increasing blood flow and reducing blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol in lab experiments is its potential to inhibit cancer cell growth and proliferation. Another advantage is its neuroprotective effect, which can be useful in studying neurodegenerative diseases. However, one limitation of using 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol. One direction is to further investigate its mechanism of action and identify its specific targets in the body. Another direction is to study its potential applications in other fields such as inflammation and autoimmune diseases. Additionally, research can be conducted to optimize the synthesis method of 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol to improve its yield and purity.
Conclusion:
In conclusion, 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol can potentially lead to the development of new treatments and therapies for various diseases.
Métodos De Síntesis
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with nitroethane, followed by reduction and reductive amination. The final product is obtained through a palladium-catalyzed hydrogenation reaction.
Aplicaciones Científicas De Investigación
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has been studied for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular disease. In cancer research, 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has shown promising results in inhibiting the growth and proliferation of cancer cells. In neuroprotection, 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has been found to have a protective effect on neurons against oxidative stress and inflammation. In cardiovascular disease, 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has been shown to have a vasodilatory effect, which can potentially be used to treat hypertension.
Propiedades
IUPAC Name |
2-[1-[(3-methoxyphenyl)methylamino]propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-16(15-9-4-5-10-17(15)19)18-12-13-7-6-8-14(11-13)20-2/h4-11,16,18-19H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWJHJNPNYKDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575403.png)
![3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575408.png)
![3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575420.png)

![3-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575429.png)
![3-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575433.png)
![3-[(Pyridine-2-carbonylamino)methyl]benzoic acid](/img/structure/B7575438.png)
![3-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575451.png)
![3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575455.png)
![3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575458.png)
![3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid](/img/structure/B7575469.png)
![3-[(Cyclopropylformamido)methyl]benzoic acid](/img/structure/B7575479.png)

